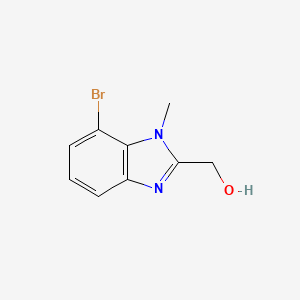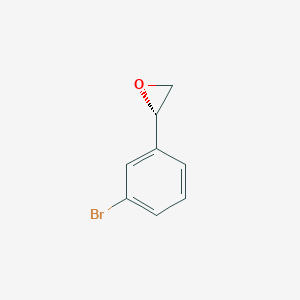
(2R)-2-(3-bromophenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(3-bromophenyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-bromophenyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of (3-bromophenyl)ethene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a three-membered epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and cost-effective methods. For instance, the use of catalytic systems that facilitate the epoxidation process can be employed. These methods often involve the use of metal catalysts and environmentally benign oxidants.
化学反応の分析
Types of Reactions
(2R)-2-(3-bromophenyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can lead to the opening of the epoxide ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diols and other oxygenated derivatives.
Reduction: Formation of alcohols and other reduced products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2R)-2-(3-bromophenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-(3-bromophenyl)oxirane involves its ability to react with various nucleophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with biological molecules, potentially leading to therapeutic effects. The bromine atom also provides a site for further functionalization, enhancing its versatility in chemical synthesis.
類似化合物との比較
Similar Compounds
- (2R)-2-(3-chlorophenyl)oxirane
- (2R)-2-(3-fluorophenyl)oxirane
- (2R)-2-(3-methylphenyl)oxirane
Uniqueness
(2R)-2-(3-bromophenyl)oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s specific stereochemistry (2R) can influence its interactions with biological targets, potentially leading to unique biological activities.
特性
分子式 |
C8H7BrO |
|---|---|
分子量 |
199.04 g/mol |
IUPAC名 |
(2R)-2-(3-bromophenyl)oxirane |
InChI |
InChI=1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 |
InChIキー |
YUPLJNGZNHMXGM-QMMMGPOBSA-N |
異性体SMILES |
C1[C@H](O1)C2=CC(=CC=C2)Br |
正規SMILES |
C1C(O1)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


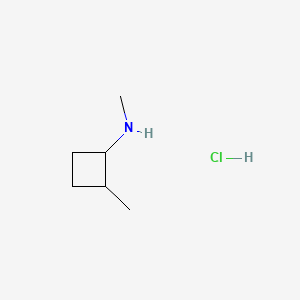
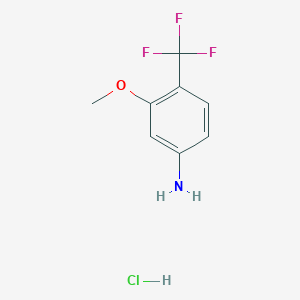
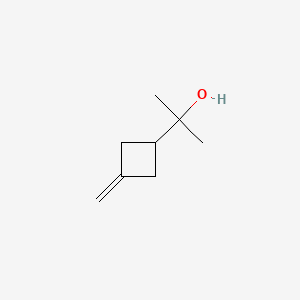
![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}aceticacid](/img/structure/B13461086.png)
![2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride](/img/structure/B13461088.png)

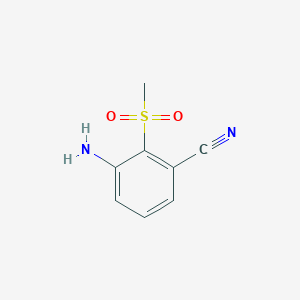
amine hydrochloride](/img/structure/B13461101.png)
![tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13461106.png)
![rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13461108.png)
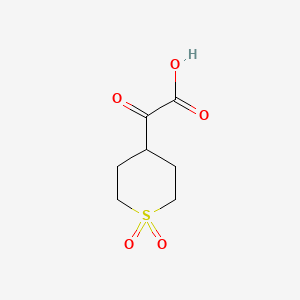
![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B13461117.png)

